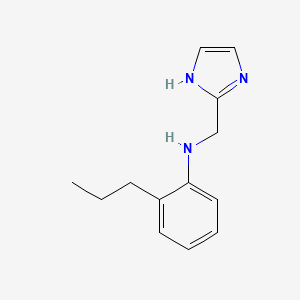
N-(1H-imidazol-2-ylmethyl)-2-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-2-propylaniline, commonly known as P2X7R antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective inhibitor of the P2X7 receptor, which is a critical component of the purinergic signaling system. This receptor is known for its involvement in several physiological and pathological processes, including inflammation, pain, and cancer.
Mechanism of Action
N-(1H-imidazol-2-ylmethyl)-2-propylaniline acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor and prevents the binding of ATP, which is the natural ligand for the receptor. This inhibition of the P2X7 receptor has been shown to reduce inflammation, pain, and tumor growth in several preclinical models.
Biochemical and Physiological Effects:
The inhibition of the P2X7 receptor by N-(1H-imidazol-2-ylmethyl)-2-propylaniline has several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and IL-18, in response to ATP stimulation. This reduction in cytokine release has been associated with a decrease in inflammation and pain. Additionally, N-(1H-imidazol-2-ylmethyl)-2-propylaniline has been shown to inhibit the growth of several cancer cell lines, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1H-imidazol-2-ylmethyl)-2-propylaniline is its high selectivity for the P2X7 receptor. This selectivity allows for specific inhibition of the receptor, without affecting other purinergic receptors. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make dosing and administration challenging.
Future Directions
N-(1H-imidazol-2-ylmethyl)-2-propylaniline has shown great promise as a therapeutic agent for several pathological conditions. Future research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the potential of this compound as a cancer therapy, as well as its potential for use in combination with other drugs. Finally, the development of more potent and selective P2X7 receptor antagonists could lead to new therapeutic options for the treatment of inflammation, pain, and cancer.
Synthesis Methods
The synthesis of N-(1H-imidazol-2-ylmethyl)-2-propylaniline involves a multi-step process that starts with the reaction of 2-bromo-1-(propylamino)ethanone with imidazole. The resulting intermediate is then reacted with 2-nitrobenzaldehyde to form the final product. This synthesis method has been optimized to yield high purity and high-quality P2X7R antagonist for scientific research.
Scientific Research Applications
The P2X7 receptor has been implicated in several pathological conditions, including chronic pain, inflammation, and cancer. N-(1H-imidazol-2-ylmethyl)-2-propylaniline has been shown to be a potent and selective inhibitor of this receptor, making it an attractive candidate for scientific research. It has been used extensively in both in vitro and in vivo studies to investigate the role of the P2X7 receptor in various disease states.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-propylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-5-11-6-3-4-7-12(11)16-10-13-14-8-9-15-13/h3-4,6-9,16H,2,5,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZMKAVBLBBIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-2-propylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

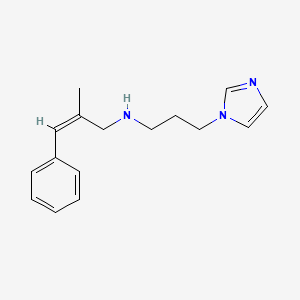
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
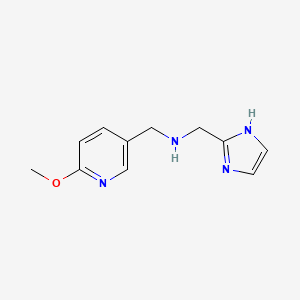

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
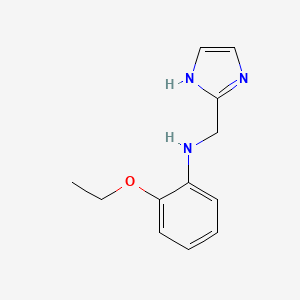
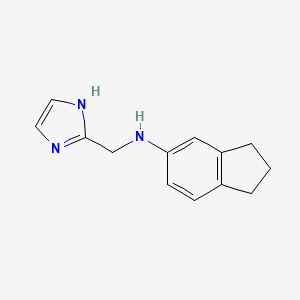

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

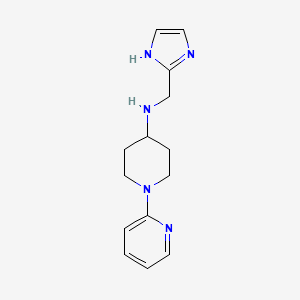

![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)